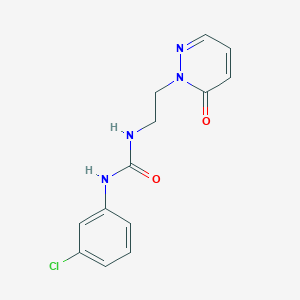
Benzoxazole, 2-chloro-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzoxazole, 2-chloro-5-(1-methylethyl)-” is a chemical compound with the molecular formula C7H4ClNO . It is a derivative of benzoxazole, which is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
The molecular weight of “Benzoxazole, 2-chloro-5-(1-methylethyl)-” is 153.566 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Therapeutic Applications and Mechanisms
Antifungal and Anti-inflammatory Properties : A study highlighted the use of a newly synthesized compound for the treatment of skin diseases, including those of viral etiology, showing good tolerance and rapid subsidence of pathologic symptoms such as inflammation and pain (F. Wąsik et al., 1983) source.
Neurological Disease Research : Carbon-11-labelled benzoxazole derivatives have been used in PET imaging to visualize alpha-synuclein deposition in patients with multiple system atrophy, providing a potential diagnostic tool for assessing the severity of pathological progression in this condition (A. Kikuchi et al., 2010) source.
Amyloid Plaque Detection in Alzheimer’s Disease : BF-227, a benzoxazole derivative, has been applied in PET imaging for detecting amyloid plaques in Alzheimer's disease and mild cognitive impairment (MCI), indicating its utility in early disease detection and monitoring (K. Furukawa et al., 2010) source.
Safety and Hazards
Future Directions
Benzoxazole continues to play an essential role in drug development . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present research focuses on the chemistry of heterocyclic scaffolds, their synthesis using different catalytic systems and eco-friendly pathways, and their bio-applicability against various lethal diseases .
Mechanism of Action
Target of Action
Benzoxazole derivatives, including “Benzoxazole, 2-chloro-5-(1-methylethyl)-”, have been found to interact with a variety of biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These proteins play crucial roles in various biological processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .
Mode of Action
The benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can inhibit the activity of the target proteins, thereby modulating the biological processes they are involved in .
Biochemical Pathways
Benzoxazole derivatives can affect a wide range of metabolic pathways and cellular processes. For instance, they can inhibit DNA topoisomerases, which are involved in the pathway of DNA replication and transcription . They can also inhibit protein kinases and histone deacetylases, which are involved in signal transduction and gene expression pathways . By modulating these pathways, benzoxazole derivatives can exert various pharmacological effects .
Result of Action
The interaction of benzoxazole derivatives with their targets can lead to various molecular and cellular effects. For instance, their anticancer activity can result from the inhibition of DNA replication and cell proliferation . Their anti-inflammatory activity can result from the inhibition of cyclooxygenases, which are involved in the production of pro-inflammatory mediators .
properties
IUPAC Name |
2-chloro-5-propan-2-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFPWOESXFYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2-chloro-5-(1-methylethyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

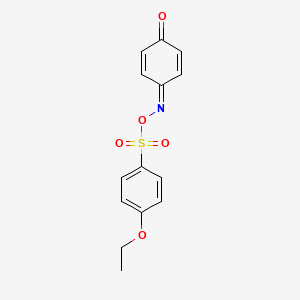
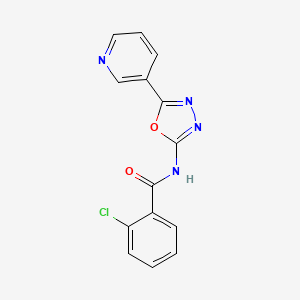
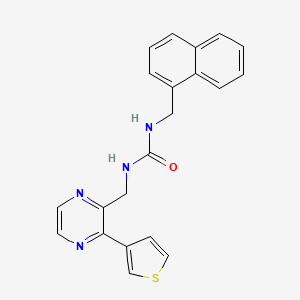
![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2752633.png)
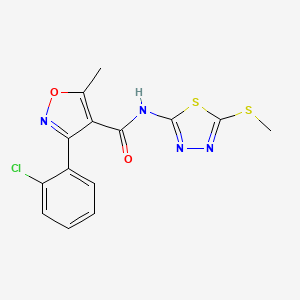
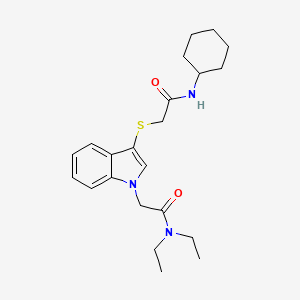


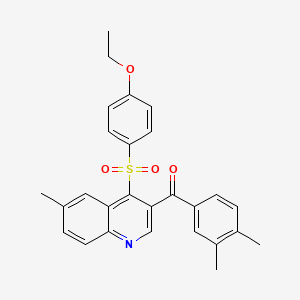
![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)
